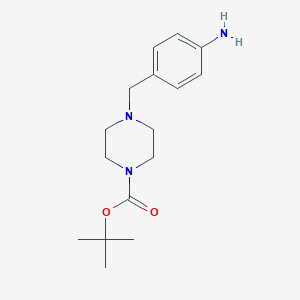

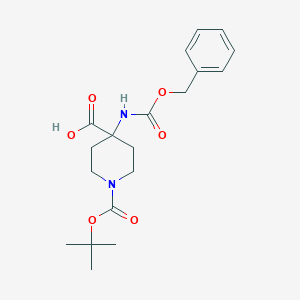

5-(苄氧基)-2-氟苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis process .Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .科学研究应用

α-三氟甲基α-氨基酸的合成

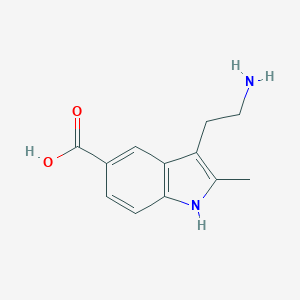

5-(苄氧基)-2-氟苯胺作为α-三氟甲基α-氨基酸合成中的起始物质,展示了其在开发具有潜在生物活性化合物中的关键作用。该过程涉及利用氟苯胺衍生物的独特反应性进行转化,促进三氟甲基基团引入芳香族和杂环氨基酸中。由于这些氨基酸在药物开发和肽化学中的实用性,它们备受关注 (Burger et al., 2006)。

氟尿嘧啶衍生物的合成

另一个重要应用涉及合成氟尿嘧啶衍生物的关键中间体,突显了其在抗癌药物开发中的作用。该方法包括使用5-(苄氧基)-2-氟苯胺作为多步合成过程中的前体,最终产生与癌症治疗研究相关的化合物 (Xie Jun, 2006)。

分子探针的开发

5-(苄氧基)-2-氟苯胺衍生物已被探索其在创建分子探针中的潜力,特别是用于在阿尔茨海默病中成像脑β-淀粉样斑块。从这种化合物合成的衍生物显示出对淀粉样聚集物的高亲和力,表明它们在正电子发射断层扫描(PET)成像中的应用,有助于诊断和研究阿尔茨海默病的进展 (Cui et al., 2012)。

抗微生物药物的合成

研究还包括开发含有噻唑和噻唑烷基团的氟苯酰胺作为抗微生物药物。通过使用5-(苄氧基)-2-氟苯胺的方法合成这些化合物,已显示出对各种细菌和真菌菌株的有希望的结果,表明该化合物在发现新的抗微生物药物中的多功能性 (Desai et al., 2013)。

作用机制

Target of Action

5-(Benzyloxy)-2-fluoroaniline is a compound that is often used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagents are transferred from boron to palladium . This interaction results in the formation of new carbon–carbon bonds .

Biochemical Pathways

It is known that the compound plays a crucial role in the suzuki–miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of biaryl compounds . The downstream effects of this reaction can be vast, as biaryl compounds are found in a wide range of natural products, pharmaceuticals, and materials .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can be influenced by various factors, including its chemical structure and the conditions under which it is used .

Result of Action

The primary result of the action of 5-(Benzyloxy)-2-fluoroaniline is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of biaryl compounds .

Action Environment

The action, efficacy, and stability of 5-(Benzyloxy)-2-fluoroaniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it a versatile tool in synthetic chemistry .

安全和危害

属性

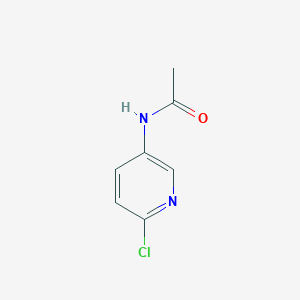

IUPAC Name |

2-fluoro-5-phenylmethoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJMNTICFWQYMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391680 |

Source

|

| Record name | 5-(benzyloxy)-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-fluoroaniline | |

CAS RN |

342042-82-4 |

Source

|

| Record name | 5-(benzyloxy)-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112442.png)